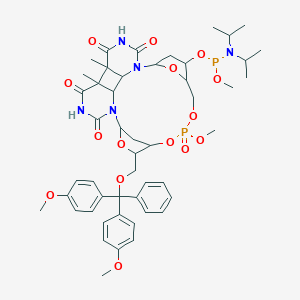

CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE

Description

Properties

IUPAC Name |

16-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19λ5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H63N5O15P2/c1-28(2)54(29(3)4)70(62-9)68-35-24-39-52-41-42-48(6,47(41,5)43(55)50-45(52)57)44(56)51-46(58)53(42)40-25-36(69-71(59,63-10)65-27-38(35)67-39)37(66-40)26-64-49(30-14-12-11-13-15-30,31-16-20-33(60-7)21-17-31)32-18-22-34(61-8)23-19-32/h11-23,28-29,35-42H,24-27H2,1-10H3,(H,50,55,57)(H,51,56,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHDNSAVYWCMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC1CC2N3C4C5C(C4(C(=O)NC3=O)C)(C(=O)NC(=O)N5C6CC(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OP(=O)(OCC1O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H63N5O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1024.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical Cycloaddition and Diastereomer Separation

The synthesis begins with the protected thymidylyl-(3'→5')-thymidine derivative 6a,b , where the 5'-hydroxyl is shielded by a tert-butyldimethylsilyl (TBDMS) group, and the internucleotidic phosphate is methyl-protected. Irradiation with Pyrex-filtered UV light (λ > 300 nm) in the presence of acetophenone (triplet sensitizer) induces [2+2] cycloaddition, yielding four diastereomers: two cis,syn (R and S configurations at phosphorus) and two trans,syn isomers. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves these products, with the cis,syn isomers eluting earlier due to reduced hydrophobicity.

Table 1: Photolysis Products of Protected Thymidylyl-Thymidine

| Isomer | Configuration | Yield (%) | Retention Time (min) |

|---|---|---|---|

| 12a | cis,syn (R) | 18 | 22.4 |

| 12b | cis,syn (S) | 15 | 23.1 |

| 8a | trans,syn (R) | 12 | 28.7 |

| 8b | trans,syn (S) | 10 | 29.5 |

Deprotection and Phosphoramidite Derivatization

The isolated cis,syn methyl phosphate 8a undergoes sequential deprotection:

-

TBDMS Removal : Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) cleaves the 5'-silyl group, yielding 10a .

-

Phosphonate Activation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in anhydrous dichloromethane (DCM) converts the 5'-hydroxyl into the phosphoramidite 11a .

-

Purification : Flash chromatography on silica gel with ethyl acetate/hexane (1:1) containing 1% triethylamine (TEA) isolates the phosphoramidite in >90% purity.

Purification and Isolation Techniques

Chromatographic Resolution

Critical to eliminating trans,syn contaminants, preparative HPLC employs a Waters μBondapak C18 column (19 × 300 mm) with a 27.5–36.5% acetonitrile gradient over 20 min. The cis,syn dimer elutes at 22–24 min, while trans,syn isomers require longer retention (28–30 min). Post-HPLC, lyophilization ensures solvent-free isolation.

Solid-Phase Immobilization

To circumvent low yields in traditional phosphoramidite synthesis (6 steps, <10% overall yield), the dimer is directly coupled to long-chain alkylamine-controlled pore glass (LCAA-CPG) supports. Activation with 1H-tetrazole facilitates phosphoramidite coupling, yielding a support-bound dimer ready for automated synthesis.

Structural and Chemical Characterization

Spectroscopic Validation

Enzymatic and Chemical Stability Assays

-

T4 Endonuclease V Cleavage : Oligonucleotides containing the cis,syn dimer are selectively cleaved at the lesion site, confirming structural integrity.

-

Ammonia Resistance : The dimer remains intact during standard NH4OH deprotection (55°C, 12 h), unlike oxidation-prone lesions like 8-oxoguanine.

Table 2: Stability of cis,syn-Thymidine Dimer Under Synthetic Conditions

| Condition | Temperature (°C) | Time (h) | Dimer Integrity (%) |

|---|---|---|---|

| Conc. NH4OH | 55 | 12 | 98 |

| 0.1 M HCl | 25 | 24 | 95 |

| TBAF in THF | 25 | 1 | 100 |

Applications in Oligonucleotide Synthesis

Automated Solid-Phase Synthesis

Using an Applied Biosystems 3400 DNA synthesizer, the phosphoramidite is coupled at 0.1 µmol scale with extended coupling times (20 min vs. 30 s for standard nucleosides). Post-synthesis, thiophenol/TEA/THF removes methyl phosphate protections, followed by ammonia cleavage to yield lesion-containing oligonucleotides.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the ketone group would produce secondary alcohols.

Scientific Research Applications

Mutagenesis Studies

Cis-syn thymidine dimer methyl phosphoramidite is primarily used to synthesize oligonucleotides containing specific photolesions. These modified oligonucleotides are crucial for mutagenesis studies, allowing researchers to investigate the effects of DNA damage on replication and transcription processes. For instance, studies have shown that these dimers can stall DNA polymerases, leading to error-prone repair pathways .

DNA Repair Mechanism Exploration

The incorporation of cis-syn dimers into DNA sequences enables researchers to study the mechanisms by which cells repair such lesions. This includes examining nucleotide excision repair pathways and the role of photolyase enzymes in reversing dimerization. The ability to create precise models of DNA damage aids in understanding the cellular response to UV-induced lesions .

NMR Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to analyze the structural properties of DNA containing cis-syn thymine dimers. Research has demonstrated that these dimers induce local destabilization within the DNA duplex, affecting hydrogen bonding and base pairing stability . This information is vital for understanding how such lesions influence genetic stability.

Table 1: Comparison of Oligonucleotides with and without Cis-Syn Dimer

| Feature | Oligonucleotide without Dimer | Oligonucleotide with Cis-Syn Dimer |

|---|---|---|

| Stability | High | Moderate |

| Replication Fidelity | High | Low |

| Repair Pathway Activation | Standard | Enhanced |

| Mutation Rate | Low | Increased |

Case Study 1: Mutagenesis and Cancer Research

A study conducted by Taylor et al. investigated the mutagenic potential of cis-syn thymine dimers in various model organisms. By incorporating these dimers into synthetic oligonucleotides, researchers were able to track mutation rates during DNA replication. The findings indicated a significant increase in mutation frequency associated with unrepaired dimers, highlighting their role in carcinogenesis .

Case Study 2: NMR Analysis of Base Pair Stability

In another investigation, NMR spectroscopy was utilized to assess the stability of DNA duplexes containing cis-syn thymine dimers. The study revealed that while the overall B-form structure was maintained, local destabilization occurred at the site of the dimer, affecting base pairing dynamics . This research provided insights into how such lesions might impact gene expression and cellular function.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE with key analogues:

Key Differentiators

Protecting Groups: The methyl groups on phosphorus in this compound provide superior stability compared to cyanoethyl-protected phosphoramidites but require thiophenoxide for deprotection, adding complexity to synthesis workflows . In contrast, 2′-O-TBDMS RNA phosphoramidites use cyanoethyl groups, which are easier to deprotect but less stable over time .

Applications: Unlike RNA phosphoramidites optimized for long oligonucleotides (e.g., 2′-bis(2-acetoxyethoxy)methyl monomers), the cis-syn thymidine dimer is specialized for introducing UV-induced DNA lesions, making it indispensable in repair mechanism studies . The 5′-methyl thymidine phosphoramidite demonstrates stereospecific bioactivity in siRNA, with the (R)-5′-methyl isomer showing 5-fold higher potency than the (S)-isomer .

Cost: this compound is notably the most expensive phosphoramidite offered by Glen Research due to its complex synthesis and low commercial demand .

Stability and Handling

- The methyl-protected cis-syn dimer exhibits enhanced shelf stability compared to cyanoethyl-protected compounds, which degrade faster due to moisture sensitivity . However, it requires stringent handling (e.g., anhydrous conditions, PPE) to prevent hydrolysis .

- In contrast, 5′-iodothymidine phosphoramidite leverages iodine’s stability for long-term storage, enabling reliable ssDNA ligation without degradation .

Research Findings

- UV Lesion Studies : The cis-syn dimer’s cyclobutane structure mimics natural UV damage more accurately than 6-4PP lesions, which form preferentially at 254 nm UV exposure but require distinct HPLC purification protocols .

- siRNA Modifications: 5′-methyl thymidine phosphoramidites enable stereospecific mRNA silencing, highlighting how minor structural changes (e.g., methyl group position) drastically alter bioactivity .

Biological Activity

CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE is a synthetic compound that plays a significant role in the study of DNA damage and repair mechanisms, particularly those induced by ultraviolet (UV) light. This article delves into its biological activity, focusing on its mutagenic properties, interactions with DNA polymerases, and implications for cancer research.

Overview of CIS,SYN-THYMIDINE DIMER

The CIS,SYN-thymidine dimer is a cyclobutane pyrimidine dimer (CPD) formed when adjacent thymine bases in DNA are cross-linked due to UV radiation. This dimerization impairs normal DNA replication and transcription processes, leading to mutations. The methyl phosphoramidite form is utilized in oligonucleotide synthesis, allowing researchers to incorporate these dimers at specific sites within DNA sequences for experimental studies.

-

Formation of CPDs :

- Upon exposure to UV light, thymine residues can undergo dimerization, resulting in the formation of the cis-syn CPD. This reaction is the predominant photoproduct in DNA and is responsible for various mutagenic effects.

- The stability of the cis-syn dimer makes it a focus for studying mutagenesis and DNA repair pathways .

-

Mutagenic Properties :

- The presence of the cis-syn thymidine dimer can lead to C-to-T transitions during DNA replication. The modified base can be bypassed by specialized DNA polymerases, such as polymerase η (pol η), which can incorporate adenine opposite the dimer with high fidelity .

- Research indicates that the methylated form of cytosine present in some CPDs can deaminate, converting it to thymine, which further complicates the mutation landscape in cancer cells .

Case Studies

-

DNA Polymerase Interaction :

- A study demonstrated that both yeast and human pol η could synthesize past the 3′-mC CPD with over 99% fidelity, indicating its capacity to bypass this lesion effectively without introducing mutations . This finding underscores the importance of pol η in maintaining genomic stability despite the presence of DNA lesions.

-

Cancer Research Implications :

- The mutagenic potential of cis-syn dimers has been linked to skin cancers, particularly through studies showing that these dimers lead to mutations in critical genes such as p53 . Understanding how these dimers interact with DNA repair mechanisms can provide insights into cancer prevention strategies.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Study on pol η activity | Bypass efficiency >99% for mC CPDs | Highlights potential for error-free replication past lesions |

| Mutagenesis analysis | C-to-T transitions observed in presence of dimers | Indicates risk factors for skin cancer mutations |

| Stability assessment | High stability under physiological conditions | Suggests challenges for DNA repair mechanisms |

Research Findings

- Synthesis and Characterization : The synthesis of oligonucleotides containing cis-syn thymidine dimers has been achieved using phosphoramidite chemistry, allowing detailed studies on their thermodynamic properties and interactions with other nucleotides .

- Thermodynamic Properties : Melting temperature studies reveal that oligonucleotides containing these dimers exhibit altered stability compared to their unmodified counterparts, affecting their hybridization properties in biological systems .

Q & A

Q. What are the key considerations in synthesizing CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE to ensure stereochemical purity?

Methodological Answer: Synthesis requires strict control of reaction conditions (e.g., temperature, solvent polarity) to minimize undesired stereoisomers. A mixed building block approach using commercially available thymidine phosphoramidites reduces complexity, followed by post-synthesis chromatographic separation (e.g., HPLC) to isolate the cis-syn isomer. Validate purity using 31P NMR to confirm phosphoramidite linkage integrity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Employ 1H and 31P NMR spectroscopy to verify stereochemistry and phosphoramidite bond formation. ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight. Cross-reference spectral data with published benchmarks, such as coupling constants (e.g., J values for cis-syn conformation) and retention times in HPLC .

Q. How can researchers avoid common pitfalls during the synthesis of this compound?

Methodological Answer: Monitor coupling efficiency at each step using TLC or real-time UV spectroscopy. Optimize deprotection conditions (e.g., ammonium hydroxide treatment) to prevent phosphoramidite degradation. Post-synthesis, use reverse-phase HPLC with a C18 column to resolve stereoisomers, ensuring ≥95% purity for downstream applications .

Advanced Research Questions

Q. How can discrepancies in reported yields between traditional and mixed building block synthetic routes be resolved?

Methodological Answer: Perform a systematic comparison using Design of Experiments (DoE) to isolate variables (e.g., reaction time, catalyst loading). Validate reproducibility by replicating protocols from literature (e.g., 3-step mixed building block route) and quantify intermediates via LC-MS. Address yield variations by adjusting purification protocols, such as gradient elution in HPLC .

Q. What experimental frameworks are suitable for studying the biochemical impact of methyl phosphoramidate groups in DNA repair mechanisms?

Methodological Answer: Apply the PICO framework to structure experiments:

- Population : DNA repair enzymes (e.g., photolyases).

- Intervention : DNA duplexes containing this compound.

- Comparison : Unmodified thymine dimers or phosphate analogs.

- Outcome : Repair efficiency (e.g., kinetics measured via stopped-flow assays). Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify enzyme-substrate binding affinities .

Q. How do methyl phosphoramidate groups in CIS,SYN-THYMIDINE DIMER influence enzymatic recognition compared to phosphate analogs?

Methodological Answer: Conduct competitive inhibition assays with DNA repair enzymes. Synthesize analogs with phosphate or methyl phosphoramidate linkages and compare kinetic parameters (Km, Vmax) using UV-Vis spectroscopy. Pair with X-ray crystallography to resolve structural interactions (e.g., steric hindrance from the methyl group) .

Q. What strategies mitigate stereoisomer contamination during large-scale synthesis?

Methodological Answer: Implement dynamic NMR monitoring during phosphoramidite coupling to detect early-stage isomer formation. Optimize solid-phase synthesis protocols to reduce side reactions. For scale-up, employ preparative HPLC with chiral columns and validate purity via circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer: Replicate stability assays using standardized buffers (e.g., pH 3–7) and quantify degradation via LC-MS. Control for variables like temperature and ionic strength. Compare results with literature using Arrhenius plots to model degradation kinetics. Discrepancies may arise from differences in protecting groups (e.g., TBDMS vs. acetyl) during synthesis .

Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are optimal for designing studies on this compound’s role in UV-damaged DNA repair?

Methodological Answer: Use FINER criteria to ensure feasibility and novelty:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.